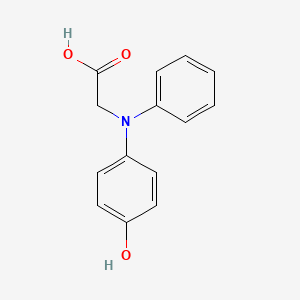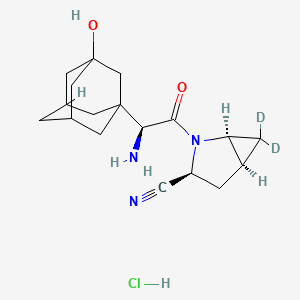
Saxagliptin-15N,D2Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saxagliptin-15N,D2Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The incorporation of isotopes such as nitrogen-15 and deuterium enhances its utility in various analytical and pharmacokinetic studies .
Preparation Methods
The synthesis of Saxagliptin-15N,D2Hydrochloride involves several steps, including the incorporation of isotopes into the saxagliptin molecule. One of the key synthetic routes involves the enzyme-catalyzed preparation of chiral intermediates. For instance, the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid into (S)-3-hydroxyadamantane glycine using phenylalanine dehydrogenase and formate dehydrogenase is a crucial step . Industrial production methods often involve biocatalysis due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Saxagliptin-15N,D2Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form hydroxylated derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Saxagliptin-15N,D2Hydrochloride is widely used in scientific research, particularly in:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of saxagliptin and its metabolites.
Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways.
Medicine: It is employed in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: The compound is used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing .
Mechanism of Action
Saxagliptin-15N,D2Hydrochloride exerts its effects by inhibiting the DPP-4 enzyme. This inhibition prolongs the activity of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which regulate glucose homeostasis. The compound forms a reversible, histidine-assisted covalent bond with the DPP-4 enzyme, leading to increased insulin synthesis and release from pancreatic beta cells and decreased glucagon secretion from pancreatic alpha cells .
Comparison with Similar Compounds
Saxagliptin-15N,D2Hydrochloride is unique due to its stable isotope labeling, which enhances its utility in research. Similar compounds include:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: Known for its high potency and long duration of action. Compared to these compounds, this compound offers unique advantages in analytical and pharmacokinetic studies due to its isotope labeling
Properties
Molecular Formula |
C18H26ClN3O2 |
|---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2; |
InChI Key |
TUAZNHHHYVBVBR-OUXGBUPISA-N |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


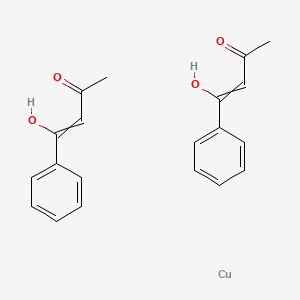
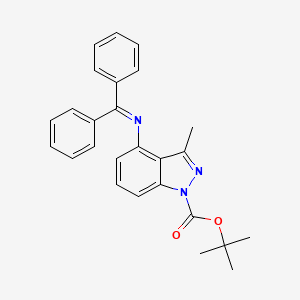
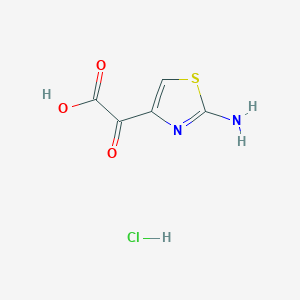
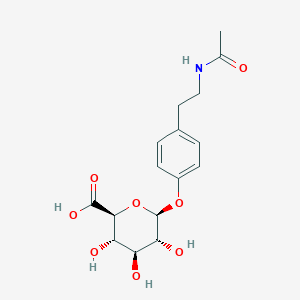
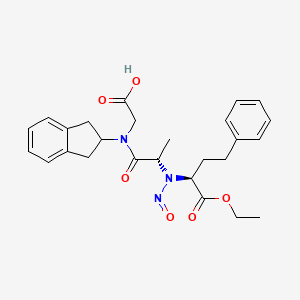
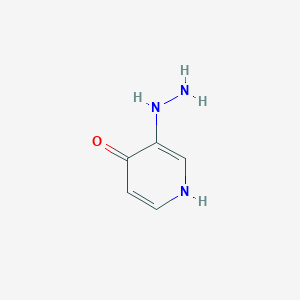
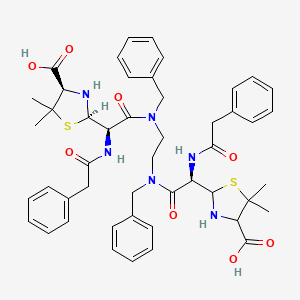
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
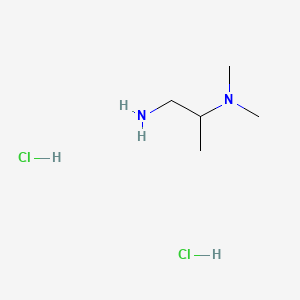
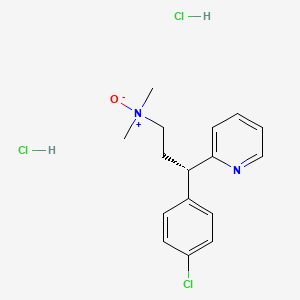
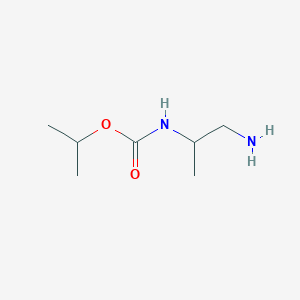
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
